5,5'-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione)
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Overview
Description
5,5’-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 2-methyl-1H-isoindole-1,3(2H)-dione with a sulfur-containing reagent. Common synthetic routes may include:
Condensation reactions: Utilizing thiols or disulfides under acidic or basic conditions.
Oxidative coupling: Employing oxidizing agents to facilitate the formation of the sulfanediyl bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include:
Continuous flow reactors: For efficient and controlled synthesis.
Catalytic processes: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Sulfanediylbis(2-methyl-1H-isoindole
Properties
CAS No. |
91753-05-8 |
---|---|
Molecular Formula |
C18H12N2O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O4S/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)25-10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3 |
InChI Key |
ULWVBNZUSDIXNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)SC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Origin of Product |
United States |
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